molecular formula C10H9N3O2 B2554534 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239723-27-3

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2554534
CAS RN: 1239723-27-3
M. Wt: 203.201
InChI Key: HOTJNZOTFHKUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (hereafter referred to as 5-COPO) is an organic compound with a unique structure that has been of great interest to the scientific community for its potential applications in medicine and other fields. It is a member of the oxadiazoles family, which is a class of heterocyclic compounds that have been studied for their potential biological and pharmacological properties. 5-COPO has been studied for its ability to act as an inhibitor of various enzymes, including cytochrome P450, and as an antioxidant. In addition, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Anticancer Applications

Researchers have discovered that certain 1,2,4-oxadiazole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds structurally related to 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been found to be potent apoptosis inducers with activity against various cancer cell lines, including breast and colorectal cancer cells. These compounds work by arresting cancer cells in specific phases of the cell cycle, leading to the induction of apoptosis. The mechanism of action involves interaction with cellular proteins such as TIP47, an IGF II receptor binding protein, highlighting the potential of these compounds as anticancer agents (Zhang et al., 2005).

Antimicrobial Applications

The synthesis of novel 1,2,4-oxadiazole derivatives, including those with pyridinyl substituents, has been reported to yield compounds with promising antimicrobial activities. These synthesized compounds have been evaluated for their in vitro antimicrobial activity, showing effectiveness against a range of microbial strains. Such studies underscore the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bayrak et al., 2009).

Chemical Synthesis and Drug Development

Research has also focused on the chemical synthesis of 1,2,4-oxadiazole derivatives for potential pharmaceutical applications. These compounds have been synthesized through various methods, leading to the identification of novel compounds with potential biological activities. For instance, the condensation of certain carboxylic acids and amidoximes has led to the formation of novel bicyclic systems containing the 1,2,4-oxadiazole ring, which have been predicted to possess significant biological activity based on PASS predictions (Kharchenko et al., 2008).

properties

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-8-4-3-7(5-11-8)10-12-9(13-15-10)6-1-2-6/h3-6H,1-2H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTJNZOTFHKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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